N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Overview
Description
N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] is a synthetic organic compound with the molecular formula C18H22BrNO4. It is characterized by a spirocyclic structure that includes a chromene and a piperidine ring. This compound is often used in chemical research and pharmaceutical development due to its unique structural properties and reactivity.
Scientific Research Applications
N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1, indicating that it is harmful if swallowed and very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] typically involves a multi-step process. One common method includes the following steps:
Formation of the chromene ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine atom: Bromination is carried out using a brominating agent such as bromine or N-bromosuccinimide.
Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a piperidine derivative.
Boc protection: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Reduction reactions: The carbonyl group can be reduced to an alcohol.
Oxidation reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Mechanism of Action
The mechanism of action of N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-7-chloro-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]
- N-Boc-7-fluoro-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]
- N-Boc-7-iodo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]
Uniqueness
N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. This makes it particularly useful in specific chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl 7-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-5-4-12(19)10-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOBNLVPNTHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650675 | |
Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936648-38-3 | |
Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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